2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a series of reactions to introduce the ethanone group.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then attached to the chlorophenyl intermediate.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone group.
Reduction: Reduction reactions can occur at the chlorophenyl group or the sulfonyl group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Industry: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-piperidin-1-ylethan-1-one: Lacks the sulfonyl group.
2-(2-Chlorophenyl)-1-[3-(methylsulfonyl)piperidin-1-yl]ethan-1-one: Has a different sulfonyl group.
Uniqueness
The presence of the 2-methylpropanesulfonyl group in 2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one may confer unique properties such as increased lipophilicity or altered biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3S/c1-13(2)12-23(21,22)15-7-5-9-19(11-15)17(20)10-14-6-3-4-8-16(14)18/h3-4,6,8,13,15H,5,7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYBJFIWMGMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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